![molecular formula C15H8N4O4S B390758 6-nitro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B390758.png)
6-nitro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-nitro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of thiadiazole derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with suitable reagents under controlled conditions. One common method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a base such as triethylamine, followed by cyclization with thiourea in methanol .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-nitro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
6-nitro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its cytotoxic properties.
Industry: Used in the development of dyes and pigments for various applications.
Wirkmechanismus
The mechanism of action of 6-nitro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microbial cells. In cancer research, the compound has been shown to induce apoptosis in cancer cells by disrupting key signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole: A simpler thiadiazole derivative with similar biological activities.
2-Amino-5-methyl-1,3,4-thiadiazole: A precursor in the synthesis of more complex thiadiazole derivatives.
5-Phenyl-1,3,4-thiadiazole: Another thiadiazole derivative with potential antimicrobial properties.
Uniqueness
6-nitro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its complex structure, which imparts distinct chemical and biological properties. Its combination of a thiadiazole ring with a nitro-benzo[de]isoquinoline moiety enhances its potential for diverse applications in medicinal chemistry and industry .
Eigenschaften
Molekularformel |
C15H8N4O4S |
|---|---|
Molekulargewicht |
340.3g/mol |
IUPAC-Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H8N4O4S/c1-7-16-17-15(24-7)18-13(20)9-4-2-3-8-11(19(22)23)6-5-10(12(8)9)14(18)21/h2-6H,1H3 |
InChI-Schlüssel |
PSRMOLGWPSXUTN-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O |
Kanonische SMILES |
CC1=NN=C(S1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[2-(1-[1,1'-biphenyl]-4-ylethylidene)hydrazino]-2-oxoethyl}-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B390676.png)
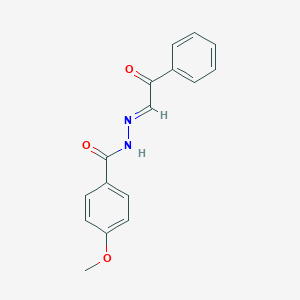
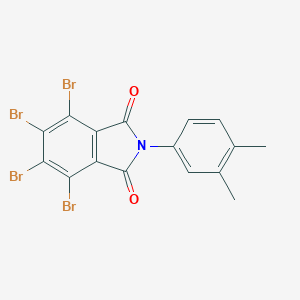
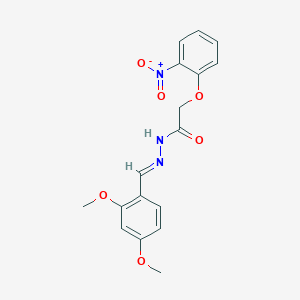
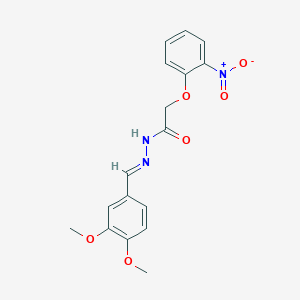
![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-cyanophenoxy)acetohydrazide](/img/structure/B390690.png)
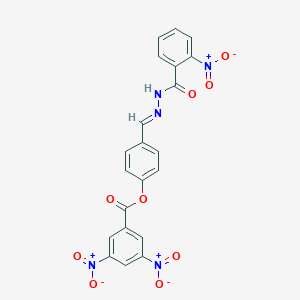
![2-(2-cyanophenoxy)-N'-[(5-iodo-2-furyl)methylene]acetohydrazide](/img/structure/B390693.png)
![4-{(E)-[2-(4-chlorobenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B390694.png)
![N'-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B390695.png)
![4-{[(2,4-Dimethylphenyl)imino]methyl}phenyl 3,5-bisnitrobenzoate](/img/structure/B390696.png)
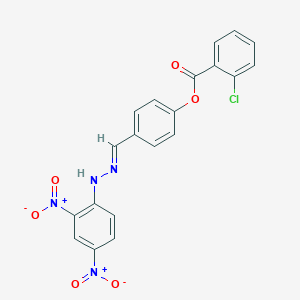
![2,2'-di[1,3(2H)-dioxo-1H-isoindol-2-yl]-5,5'-carbonyldi[1H-isoindole-1,3(2H)-dione]](/img/structure/B390702.png)
![4-{[(2-Methylphenyl)imino]methyl}phenyl 2-chlorobenzoate](/img/structure/B390703.png)
